2,3-Dimethyl-2-cyclopenten-1-one
Description
Significance and Context of Cyclopentenone Derivatives in Organic Synthesis
Cyclopentenone derivatives, a class of cyclic enones, represent a fundamental structural motif in organic chemistry. thieme-connect.com Their five-membered ring containing both a ketone and an alkene functional group makes them highly reactive and versatile intermediates. wikipedia.org This structural feature is prevalent in a vast number of natural products, including jasmonates, aflatoxins, and various prostaglandins, highlighting their biological importance. wikipedia.org
The utility of the cyclopentenone core is demonstrated by its role as a key substrate in numerous significant chemical transformations. thieme-connect.com As α,β-unsaturated ketones, they readily undergo nucleophilic conjugate addition, the Michael reaction, and the Baylis–Hillman reaction. wikipedia.org Furthermore, their electron-deficient double bond makes them excellent partners (dienophiles) in cycloaddition reactions, most notably the Diels-Alder reaction, which is a powerful tool for constructing complex polycyclic systems. thieme-connect.comwikipedia.org
The synthesis of the cyclopentenone ring itself has been a major focus of methodological development in organic chemistry. thieme-connect.com A variety of named reactions are employed for their construction, including the Nazarov cyclization of divinyl ketones, the Pauson–Khand reaction involving an alkene, an alkyne, and carbon monoxide, ring-closing metathesis, and the oxidation of cyclic allylic alcohols. wikipedia.org The continuous development of new synthetic routes and the application of established ones underscore the enduring importance of cyclopentenones as versatile building blocks in the synthesis of complex organic molecules. thieme-connect.com
Scope of Academic Research on 2,3-Dimethyl-2-cyclopenten-1-one
Within the broader class of cyclopentenones, this compound (CAS 1121-05-7) is a specific derivative that has garnered attention in various fields of chemical research. It is a cyclic ketone with the molecular formula C₇H₁₀O. scbt.com Its structure consists of a cyclopentenone backbone with methyl groups substituted at the second and third positions of the ring.
Academic research on this compound primarily focuses on its application as a building block in organic synthesis. It serves as a valuable precursor in the synthesis of more complex molecules, including pharmaceuticals and natural products. Its utility also extends to the fragrance and flavor industries. The compound has reportedly been identified in Mangifera indica (mango). nih.gov
The reactivity of this compound has been a subject of study, particularly its behavior in fundamental organic reactions. Like other ketones, it can undergo reduction of the carbonyl group to form the corresponding alcohol, 2,3-dimethyl-2-cyclopenten-1-ol, or even alkanes depending on the reducing agent used. Conversely, the allylic positions can be targeted for oxidation. The carbonyl group also allows for nucleophilic substitution reactions. Its Lewis acid properties enable it to act as a catalyst in certain reactions, such as Diels-Alder and Michael additions.
The physical and chemical properties of this compound are well-documented and crucial for its application in synthetic protocols.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₇H₁₀O | scbt.comnist.gov |
| Molecular Weight | 110.15 g/mol | scbt.comnih.gov |
| CAS Number | 1121-05-7 | scbt.comnist.gov |
| Appearance | Liquid | sigmaaldrich.com |
| Density | 0.968 g/mL at 25°C | sigmaaldrich.com |
| Boiling Point | 80°C at 10 mmHg | sigmaaldrich.com |
| Refractive Index | n20/D 1.49 | sigmaaldrich.com |
| Flash Point | 72°C (161.6°F) - closed cup | sigmaaldrich.com |
Table 2: Key Chemical Reactions of this compound
| Reaction Type | Description | Reagents | Major Products Formed | Source(s) |
|---|---|---|---|---|
| Oxidation | The compound can be oxidized. | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) | Carboxylic acids, ketones | |
| Reduction | The carbonyl group can be reduced. | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Alcohols, alkanes |
| Substitution | The carbonyl oxygen can be replaced by nucleophiles. | Grignard reagents (RMgX), Organolithium compounds (RLi) | Various substituted cyclopentenones | |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethylcyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-5-3-4-7(8)6(5)2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLQSPYGTUMKGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149901 | |
| Record name | 2-Cyclopenten-1-one, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Aldrich MSDS] | |
| Record name | 2-Cyclopenten-1-one, 2,3-dimethyl- | |
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CAS No. |
1121-05-7 | |
| Record name | 2,3-Dimethyl-2-cyclopenten-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,3-Dimethyl-2-cyclopentenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121057 | |
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| Record name | 2-Cyclopenten-1-one, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIMETHYL-2-CYCLOPENTENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6A4YU4DWN | |
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Synthetic Methodologies for 2,3 Dimethyl 2 Cyclopenten 1 One
Established Synthetic Routes
Established methods for the synthesis of 2,3-dimethyl-2-cyclopenten-1-one primarily rely on cycloaddition reactions, a powerful class of reactions in organic chemistry for the formation of cyclic structures.
Cycloaddition Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, stands as a cornerstone for the synthesis of six-membered rings, which can then be transformed into the desired five-membered cyclopentenone structure.
A classical and well-established route to this compound involves the Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene (B165502) and acrolein. In this reaction, the conjugated diene (2,3-dimethyl-1,3-butadiene) reacts with the dienophile (acrolein) to form a substituted cyclohexene (B86901). The reaction proceeds in a concerted fashion, meaning all bond-forming and bond-breaking events occur in a single step through a cyclic transition state. The diene must adopt an s-cis conformation for the reaction to occur, allowing for the proper orbital overlap. chemtube3d.com A study performing this reaction in methanol (B129727) with equimolar amounts of the reactants has been documented. researchgate.net
To enhance the rate and efficiency of the Diels-Alder reaction, Lewis acids are frequently employed as catalysts. Common Lewis acids for this purpose include aluminum chloride (AlCl₃) and boron trifluoride (BF₃). acs.org The Lewis acid coordinates to the carbonyl oxygen of the dienophile (acrolein), making it more electrophilic and lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This reduction in the HOMO-LUMO energy gap between the diene and the dienophile accelerates the reaction. Research has shown that with Lewis acid catalysis, the reaction between 2,3-dimethyl-1,3-butadiene and acrolein can achieve yields in the range of 68-72%. It is noted, however, that using an excess of the Lewis acid, such as more than 10 mol% of AlCl₃, can lead to undesirable side reactions like the polymerization of acrolein.
Table 1: Effect of Lewis Acid Catalysis on the Diels-Alder Reaction of 2,3-Dimethyl-1,3-butadiene and Acrolein
| Catalyst | Molar Ratio (Diene:Dienophile) | Temperature (°C) | Yield (%) | Reference |
| None | 1:1 | - | - | researchgate.net |
| AlCl₃/BF₃ | 1:1 | 80-100 | 68-72 |
The initial product of the Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene and acrolein is a bicyclic hemiacetal-like intermediate which is not isolated. This intermediate readily undergoes an acid-catalyzed dehydration to yield the final product, this compound. The driving force for this step is the formation of a stable, conjugated enone system within the five-membered ring. The acid catalyst, which can be the Lewis acid used in the cycloaddition step or a separate protic acid, facilitates the elimination of a water molecule. This type of acid-catalyzed dehydration is a common transformation in organic synthesis, often proceeding through a carbocation intermediate. vaia.comvaia.comchegg.comchegg.combrainly.com
Catalytic Cyclocarbonylation Approaches
More modern and industrially relevant methods for synthesizing cyclopentenones involve transition-metal-catalyzed reactions. These approaches can offer high efficiency and atom economy.
Palladium-Catalyzed Cyclocarbonylation of 2,3-Dimethyl-1,3-butadiene with Carbon Monoxide
A high-yield industrial method for the synthesis of this compound is the palladium-catalyzed cyclocarbonylation of 2,3-dimethyl-1,3-butadiene with carbon monoxide. This process involves the use of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂), in the presence of a base like triethylamine. The reaction is typically carried out at elevated temperatures (120–150°C) and pressures of carbon monoxide (30–50 bar). The use of a solvent like dimethylformamide (DMF) has been shown to enhance the stability of the catalyst, leading to high yields of 85–90%. The mechanism is believed to involve the oxidative coupling of carbon monoxide and the diene on the palladium center, followed by a cyclization step to form the five-membered ring of the cyclopentenone.
Table 2: Conditions for Palladium-Catalyzed Cyclocarbonylation
| Catalyst | Base | Solvent | Temperature (°C) | CO Pressure (bar) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | Triethylamine | DMF | 120-150 | 30-50 | 85-90 |
Oxidation-Based Syntheses from Precursors
Oxidation reactions provide another versatile route to this compound, starting from various precursors. These methods rely on the controlled introduction of oxygen or the removal of hydrogen to form the target ketone.
A tandem process involving catalytic hydrogenation followed by oxidation can be a powerful strategy. The starting material, 2,3-Dimethyl-1,3-cyclopentadiene, is first reduced in the presence of a metal catalyst and hydrogen gas. libretexts.org This catalytic hydrogenation is a thermodynamically favorable reaction that converts the carbon-carbon double bonds of the diene into single bonds, yielding 1,2-dimethylcyclopentane. libretexts.org This intermediate can then be subjected to oxidation to introduce the carbonyl group and the double bond in the desired positions to form this compound. The stereochemistry of the hydrogenation often proceeds with syn-stereoselectivity. libretexts.org
The selective oxidation of the corresponding alcohol, 2,3-Dimethyl-2-cyclopenten-1-ol, is a direct and efficient method for the synthesis of this compound. This transformation requires an oxidizing agent that can selectively convert the secondary alcohol to a ketone without affecting the adjacent double bond. The use of heterogeneous catalysts is advantageous as they can be easily recovered and reused. mdpi.com
Modern organic synthesis offers a plethora of oxidizing agents with varying degrees of selectivity and reactivity. For the conversion of 2,3-Dimethyl-2-cyclopenten-1-ol to its corresponding ketone, reagents such as (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO) in combination with sodium hypochlorite (B82951) (NaOCl) provide a mild and selective method for the oxidation of secondary alcohols.
Alternatively, the Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a powerful oxidizing agent capable of converting secondary alcohols to ketones. The choice of oxidizing agent depends on the specific requirements of the synthesis, including the presence of other functional groups in the molecule and the desired reaction conditions.
General Cyclopentenone Synthesis Principles Applicable to this compound
Beyond the specific methods detailed above, the synthesis of this compound can also be conceptualized within the broader framework of general cyclopentenone synthesis strategies.
Nazarov Cyclization Strategies from Divinyl Ketones
The Nazarov cyclization is a powerful and widely used method for the synthesis of cyclopentenones. nrochemistry.com This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. wikipedia.orgillinois.edu The general mechanism, initiated by a Lewis or Brønsted acid, involves the formation of a pentadienyl cation, which then undergoes a conrotatory electrocyclization to form an oxyallyl cation. nrochemistry.comwikipedia.org Subsequent elimination and tautomerization yield the final cyclopentenone product. nrochemistry.comillinois.edu
For the synthesis of this compound, a suitably substituted divinyl ketone would be required as the starting material. The strategic placement of the methyl groups on the divinyl ketone precursor would direct the cyclization to yield the desired 2,3-disubstituted cyclopentenone ring system. Innovations in the Nazarov cyclization, such as silicon-directed approaches, have expanded the scope and utility of this reaction. thieme.denih.gov
| Starting Material | Reagents/Catalysts | Product | Reaction Type |
| Divinyl Ketone Derivative | Lewis or Brønsted Acid | This compound | Nazarov Cyclization nrochemistry.comwikipedia.org |
| 2,3-Dimethyl-1,3-cyclopentadiene | 1. H₂, Metal Catalyst 2. Oxidizing Agent | This compound | Hydrogenation-Oxidation libretexts.org |
| 2,3-Dimethyl-2-cyclopenten-1-ol | TEMPO/NaOCl or Jones Reagent | This compound | Oxidation |
Pauson-Khand Reactions from Alkenes, Alkynes, and Carbon Monoxide
The Pauson-Khand reaction is a powerful and convergent method for the synthesis of α,β-cyclopentenones through a formal [2+2+1] cycloaddition. wikipedia.org This reaction brings together an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt-carbonyl complex, to construct the five-membered ring system in a single step. rsc.org
For the specific synthesis of this compound, the logical starting materials are 2-butyne (B1218202) as the alkyne component and ethylene (B1197577) as the alkene component. The reaction is generally facilitated by dicobalt octacarbonyl (Co₂(CO)₈), which serves as both a catalyst and the source of carbon monoxide.
The widely accepted mechanism commences with the formation of a stable hexacarbonyl-(2-butyne)dicobalt complex. rsc.org Subsequent coordination of ethylene to the cobalt center, followed by a sequence of migratory insertions of the alkene and a carbonyl group, leads to the formation of a metallacyclic intermediate. Reductive elimination from this intermediate then furnishes the final product, this compound, and regenerates the cobalt species. While the intermolecular reaction can sometimes suffer from poor selectivity, the use of N-oxides like N-methylmorpholine N-oxide (NMO) can promote the reaction under milder conditions. wikipedia.org
| Reactants | Catalyst/Reagent | Product |
| 2-Butyne, Ethylene, Carbon Monoxide | Dicobalt octacarbonyl (Co₂(CO)₈) | This compound |
Saegusa-Ito Oxidation from Cyclopentanones
The Saegusa-Ito oxidation provides a reliable method for the introduction of α,β-unsaturation into a carbonyl compound, effectively converting a ketone into an enone. wikipedia.org This transformation is particularly useful for the synthesis of this compound from a saturated precursor. The key steps involve the formation of a silyl (B83357) enol ether from 2,3-dimethylcyclopentanone, followed by oxidation with a palladium(II) salt. nrochemistry.com
The reaction begins with the deprotonation of 2,3-dimethylcyclopentanone to form an enolate, which is then trapped with a silyl halide, such as trimethylsilyl (B98337) chloride (TMSCl), to yield the corresponding silyl enol ether. This intermediate is then treated with a stoichiometric amount of palladium(II) acetate (B1210297) (Pd(OAc)₂). synarchive.com The mechanism proceeds through the coordination of the palladium to the double bond of the silyl enol ether, followed by the elimination of the silyl group to form an oxo-allyl palladium complex. A subsequent β-hydride elimination generates the desired α,β-unsaturated ketone, palladium(0), and acetic acid. wikipedia.orgnrochemistry.com To make the reaction catalytic in palladium, a co-oxidant like benzoquinone is often used to reoxidize the palladium(0) back to palladium(II). wikipedia.org
| Starting Material | Reagents | Intermediate | Oxidizing Agent | Product |
| 2,3-Dimethylcyclopentanone | 1. Base (e.g., LDA) 2. TMSCl | 1-(Trimethylsilyloxy)-2,3-dimethylcyclopent-1-ene | Palladium(II) acetate (Pd(OAc)₂) | This compound |
Ring-Closing Metathesis in Cyclopentenone Synthesis
Ring-Closing Metathesis (RCM) has emerged as a versatile tool in organic synthesis for the construction of cyclic systems, including cyclopentenones. organic-chemistry.org This reaction utilizes a metal catalyst, most commonly a ruthenium-based complex such as Grubbs' catalyst, to facilitate the intramolecular metathesis of a diene. nih.gov
To synthesize this compound via RCM, a suitable acyclic diene precursor containing the necessary carbon framework is required. A hypothetical precursor would be 3,4-dimethylhepta-1,6-dien-2-one. In the presence of a ruthenium catalyst, the two terminal alkene functionalities would undergo metathesis. The reaction proceeds through the formation of a metallacyclobutane intermediate. organic-chemistry.org Subsequent cycloreversion releases a volatile alkene, such as ethylene, which drives the reaction towards the formation of the cyclic product. The final product after the ring closure of 3,4-dimethylhepta-1,6-dien-2-one would be this compound. The efficiency of RCM is dependent on factors such as the catalyst used, the solvent, and the concentration of the substrate.
| Precursor Diene | Catalyst | Byproduct | Product |
| 3,4-Dimethylhepta-1,6-dien-2-one | Grubbs' Catalyst (or similar Ru-based catalyst) | Ethylene | This compound |
Aldol (B89426) Condensation Approaches Utilizing Diketones and Acetone Derivatives
Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that can be effectively applied to the synthesis of cyclic enones. isca.me Specifically, an intramolecular aldol condensation of a 1,4-diketone provides a direct route to five-membered cyclopentenone rings. libretexts.org
The synthesis of this compound through this method starts with 3,4-dimethylhexane-2,5-dione (B1207610) as the precursor. libretexts.org Upon treatment with a base, an enolate is formed by the deprotonation of an α-carbon. This enolate then undergoes an intramolecular nucleophilic attack on the other carbonyl group, leading to the formation of a five-membered ring aldol addition product, a β-hydroxy ketone. Subsequent dehydration of this intermediate, which is often facilitated by heat or acidic/basic conditions, results in the formation of the α,β-unsaturated ketone, this compound. The formation of the five-membered ring is thermodynamically favored over other potential ring sizes. libretexts.org
| Precursor Diketone | Reaction Type | Conditions | Product |
| 3,4-Dimethylhexane-2,5-dione | Intramolecular Aldol Condensation | Base or Acid catalyst | This compound |
Chemical Reactivity and Transformation of 2,3 Dimethyl 2 Cyclopenten 1 One
Characteristic Reactions of α,β-Unsaturated Ketones
The conjugated system in 2,3-dimethyl-2-cyclopenten-1-one, comprising the alkene and ketone functionalities, dictates its reactivity. This arrangement allows for 1,2-addition to the carbonyl group or 1,4-conjugate addition to the β-carbon.
The Michael addition is a hallmark reaction of α,β-unsaturated carbonyl compounds. In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the cyclopentenone ring (the Michael acceptor). This compound can serve as a Michael acceptor. wikipedia.org For instance, the asymmetric Michael addition of dimethyl malonate to 2-cyclopenten-1-one (B42074), a related compound, can be effectively catalyzed by a heterobimetallic Ga-Na-BINOL complex, yielding the adduct in high yield and enantiomeric excess. nih.govresearchgate.net This methodology provides a reliable route to chiral building blocks. nih.govresearchgate.net While this specific example uses an unsubstituted cyclopentenone, the principle extends to its substituted derivatives like this compound.
The general mechanism for the Michael addition involves the attack of a stabilized nucleophile, such as an enolate, on the β-carbon of the α,β-unsaturated ketone. This creates a new carbon-carbon bond and generates an enolate intermediate, which is then protonated to yield the final product. The presence of the two methyl groups on the double bond of this compound can influence the stereochemical outcome of the reaction.
| Michael Donor | Catalyst | Product | Yield | Enantiomeric Excess |
| Dimethyl Malonate | Ga-Na-BINOL complex | (S)-3-(1,3-dimethoxy-1,3-dioxopropan-2-yl)cyclopentan-1-one | 90% | 99% |
| Data derived from a study on the unsubstituted 2-cyclopenten-1-one, illustrating the potential for asymmetric induction in Michael additions. nih.govresearchgate.net |
In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) ring. libretexts.org Due to the electron-withdrawing nature of the carbonyl group, which activates the double bond, this compound can act as a dienophile. wikipedia.org The reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product. libretexts.org For example, the reaction of cyclopentenone with a Danishefsky-type diene leads to a fused tricyclic system. wikipedia.org
The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. libretexts.org The methyl groups on the double bond of this compound can introduce steric hindrance, potentially affecting the reaction rate and the stereoselectivity of the cycloaddition.
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile such as a tertiary amine or phosphine. wikipedia.orgnrochemistry.com This reaction results in a highly functionalized product, often an allylic alcohol. wikipedia.org 2-Cyclopenten-1-one is known to participate in Baylis-Hillman reactions. For example, its reaction with formalin, catalyzed by tributylphosphine (B147548) or dimethylphenylphosphine, yields 2-hydroxymethyl-2-cyclopenten-1-one in excellent yield. organic-chemistry.org The efficiency of this reaction is highly dependent on the solvent system used. organic-chemistry.org
The general mechanism involves the addition of the catalyst to the activated alkene, forming a zwitterionic intermediate that then adds to the aldehyde. nrochemistry.com Subsequent elimination of the catalyst affords the final product. nrochemistry.com The reaction can also be performed with imines as electrophiles. nih.gov
| Catalyst (10 mol%) | Solvent System | Reaction Time | Yield |
| Tributylphosphine | MeOH–CHCl3 | 30 minutes | 97% |
| Dimethylphenylphosphine | MeOH–CHCl3 | 30 minutes | 96% |
| Data from a study on the unsubstituted 2-cyclopenten-1-one, demonstrating the high efficiency of the Baylis-Hillman reaction. organic-chemistry.org |
Redox Transformations
The carbonyl and alkene functionalities in this compound are susceptible to both oxidation and reduction, leading to a variety of transformed products.
Oxidation of this compound can lead to the formation of different products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can potentially cleave the ring to form dicarboxylic acids. The oxidation of the related 2,3-dimethyl-2-cyclopenten-1-ol to this compound can be achieved using the Jones reagent (CrO₃/H₂SO₄). A milder and more selective method for this transformation is the use of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) with a co-oxidant like NaOCl. This system efficiently oxidizes secondary alcohols to ketones under mild conditions.
The reduction of this compound can target either the carbonyl group, the carbon-carbon double bond, or both. The choice of reducing agent determines the outcome of the reaction.
Selective Carbonyl Reduction: Sodium borohydride (B1222165) (NaBH₄) is a common reagent for the selective reduction of the ketone to the corresponding alcohol, 2,3-dimethyl-2-cyclopenten-1-ol, while leaving the double bond intact.
Complete Reduction: A stronger reducing agent like lithium aluminum hydride (LiAlH₄) can reduce both the carbonyl group and the double bond, leading to the formation of 2,3-dimethylcyclopentanol.
Reduction to Alkane: The complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂) can be achieved through methods like the Wolff-Kishner or Clemmensen reduction, which would yield 1,2-dimethylcyclopentene.
Substitution Reactions Involving the Carbonyl Group
The carbonyl group of this compound is a key site for nucleophilic attack. However, direct substitution at the carbonyl carbon is challenging due to the inherent stability of the enone system. Instead, reactions at the carbonyl group typically proceed through an initial nucleophilic addition, forming a tetrahedral intermediate. The fate of this intermediate determines the final product.
One of the primary reactions involving the carbonyl group is its reduction to the corresponding alcohol, 2,3-dimethyl-2-cyclopenten-1-ol. This transformation can be achieved using various reducing agents. For instance, catalytic hydrogenation over a palladium catalyst has been shown to selectively reduce the carbon-carbon double bond, leaving the carbonyl group intact. To achieve the reduction of the carbonyl group, specific reagents that preferentially attack the C=O bond are required.
Another important class of reactions is the addition of organometallic reagents, such as Grignard reagents or organolithium compounds. These reagents add to the carbonyl carbon, and subsequent aqueous workup yields tertiary alcohols. The regioselectivity of these additions is generally high, with the nucleophile exclusively attacking the carbonyl carbon rather than the β-carbon of the enone system.
Derivatization Strategies and Regioselectivity Studies
The presence of multiple reactive sites in this compound—namely the carbonyl group, the α-protons, and the C=C double bond—makes regioselective derivatization a significant challenge. Various strategies have been developed to control the outcome of its functionalization.
The use of protecting groups is a fundamental strategy to achieve regioselectivity in the functionalization of this compound. By temporarily blocking one reactive site, another can be selectively modified. A common approach involves the protection of the carbonyl group as a ketal or acetal. For example, reaction with ethylene (B1197577) glycol in the presence of an acid catalyst converts the ketone into a 1,3-dioxolane. This protected form deactivates the carbonyl carbon towards nucleophiles and allows for selective reactions at other positions, such as the allylic methyl groups or the C-5 methylene group.
Once the desired modification is achieved, the protecting group can be removed under acidic conditions, regenerating the carbonyl functionality. This methodology provides a powerful tool for the synthesis of complex derivatives of the parent cyclopentenone.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the regioselective functionalization of enones like this compound. These reactions often proceed via the formation of a palladium enolate or a π-allyl palladium complex. For instance, the α-position of the ketone can be selectively functionalized through the formation of a silyl (B83357) enol ether, which can then participate in palladium-catalyzed cross-coupling reactions with various electrophiles.
Furthermore, directed C-H activation has been explored to functionalize the otherwise unreactive C-H bonds of the methyl groups. While specific examples for this compound are not extensively documented in readily available literature, the general principle involves the use of a directing group to position a metal catalyst in proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization.
The choice of solvent can have a profound impact on the regioselectivity of reactions involving this compound. Solvents can influence the solubility of reactants, the stability of intermediates, and the transition state energies of competing reaction pathways.
In reactions involving charged intermediates, such as enolates, polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are often employed. These solvents can solvate the counter-ion, leading to a more reactive "naked" enolate and potentially influencing the site of subsequent alkylation (O- vs. C-alkylation). In contrast, protic solvents like ethanol (B145695) or water can protonate the enolate, reducing its reactivity and potentially leading to different product distributions.
The effect of the solvent is also crucial in controlling the 1,2- versus 1,4-addition of nucleophiles to the enone system. While steric hindrance from the two methyl groups at the 2- and 3-positions generally favors 1,2-addition to the carbonyl group, the nature of the solvent can modulate this preference.
Mechanistic Investigations of Reactions Involving 2,3 Dimethyl 2 Cyclopenten 1 One and Its Analogs
Elucidation of Cycloaddition Reaction Pathways
Cycloaddition reactions are powerful tools for the construction of cyclic systems. In the context of 2,3-dimethyl-2-cyclopenten-1-one and its analogs, various cycloaddition pathways have been explored to synthesize diverse molecular architectures.
One of the most fundamental cycloaddition reactions is the Diels-Alder reaction , a [4+2] cycloaddition. A classic route to forming a precursor to this compound involves the reaction between 2,3-dimethyl-1,3-butadiene (B165502) and acrolein, which proceeds via a [4+2] cycloaddition mechanism. This reaction is often catalyzed by a Lewis acid.
Beyond the well-established Diels-Alder reaction, other cycloaddition pathways have been investigated for cyclopentenone systems. These include [3+2] cycloadditions , which are instrumental in forming five-membered rings. ku.ac.aeuchicago.edu For instance, the reaction of a metal-vinylidene intermediate can lead to cyclopentenone derivatives. organic-chemistry.org Another notable pathway is the [2+2] photocycloaddition , which involves the formation of a cyclobutane (B1203170) ring upon photoirradiation of an olefin in the presence of a cyclopentenone. acs.orgnih.gov The regioselectivity and stereoselectivity of these reactions are of significant interest and are influenced by the nature of the reactants and reaction conditions. For example, in the photocycloaddition of α-diketones, the reaction can proceed via [2+2], [4+2], or even [4+4] pathways depending on the substituents. mdpi.com
Higher-order cycloadditions, such as the [6+4] cycloaddition of tropone (B1200060) with cyclopentadiene, have also been studied, revealing complex, non-concerted, two-stage one-step mechanisms with high selectivity. researchgate.net These studies often employ computational methods to elucidate the intricate reaction pathways.
Understanding Catalytic Mechanisms (e.g., Palladium-catalyzed cyclocarbonylation)
Catalytic processes offer efficient and selective routes to complex molecules. Palladium-catalyzed reactions, in particular, have been extensively studied for the synthesis and functionalization of cyclopentenones.
A key example is the palladium-catalyzed cyclocarbonylation . The mechanism for the formation of this compound can involve the oxidative coupling of carbon monoxide (CO) to a diene, followed by cyclization. The efficiency of this process is highly dependent on reaction parameters such as CO pressure and the choice of solvent. For instance, using dimethylformamide (DMF) as a solvent can enhance catalyst stability and lead to high yields.
The general mechanism of palladium-catalyzed cross-coupling reactions involves a catalytic cycle that typically includes oxidative addition, transmetalation, and reductive elimination steps. youtube.com In the context of cyclopentenone synthesis, palladium catalysis can also be used for the α,β-dehydrogenation of ketones via their zinc enolates. organic-chemistry.org Furthermore, palladium-catalyzed alkene difunctionalization reactions have been developed to synthesize substituted cyclobutane derivatives, where the mechanism can be influenced by the nature of the nucleophile and the presence of additives like water. nih.gov These reactions can proceed with either syn or anti-addition to the alkene, leading to different stereochemical outcomes. nih.gov
Studies on Intramolecular Cyclization Mechanisms
Intramolecular cyclizations are a powerful strategy for the construction of cyclic compounds like this compound and its analogs. Several types of intramolecular cyclization reactions have been mechanistically investigated.
The Nazarov cyclization is a well-known acid-catalyzed electrocyclic reaction of divinyl ketones to form cyclopentenones. organic-chemistry.orgnih.gov The mechanism involves a 4π-conrotatory electrocyclization of a pentadienyl cation intermediate. nih.gov The reaction can be catalyzed by Lewis acids or even molecular iodine under metal-free conditions. organic-chemistry.orgnih.gov The stereochemistry of the product is often controlled by the stereochemistry of the starting divinyl ketone. nih.gov
Another important intramolecular cyclization is the aldol (B89426) condensation . The intramolecular aldol condensation of 1,4-diketones is a common method for synthesizing cyclopentenones. researchgate.net For example, 2,5-hexanedione (B30556) can undergo an intramolecular aldol condensation to form 3-methyl-2-cyclopenten-1-one. researchgate.net The mechanism involves the formation of an enolate intermediate which then attacks the other carbonyl group, followed by dehydration to yield the α,β-unsaturated ketone. researchgate.net
More recent studies have explored the intramolecular capture of vinyl cations with pendent alkenes to form α-alkylidene cyclopentenones. nih.gov The proposed mechanism involves the formation of a vinyl cation from a β-hydroxy-α-diazoketone, which is then trapped by the alkene. nih.gov In some cases, the reaction can proceed through a bond reorganization via an acylium ion intermediate. nih.gov
Computational and Experimental Approaches to Reaction Stereochemistry
Determining the stereochemistry of the products of reactions involving this compound and its analogs is crucial for their application in areas like natural product synthesis. A combination of computational and experimental techniques is often employed to elucidate the stereochemical outcomes.
Experimental approaches include various spectroscopic methods such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which can determine the relative stereochemistry of a molecule. acs.org X-ray crystallography provides definitive proof of the absolute and relative stereochemistry of crystalline compounds.
Computational approaches , particularly Density Functional Theory (DFT) calculations, have become indispensable tools for understanding reaction mechanisms and predicting stereochemistry. researchgate.netnih.gov DFT calculations can be used to model the transition state structures of different possible reaction pathways and determine their relative energies. nih.gov The pathway with the lowest energy transition state is generally the favored one, allowing for the prediction of the major product and its stereochemistry. For example, in the copper(II)-mediated Nazarov/Wagner-Meerwein rearrangement, DFT computations supported the proposed mechanism involving two sequential organic-chemistry.org-migrations. nih.gov Similarly, computational studies have been used to understand the origin of enantioselectivity in rhodium-catalyzed intramolecular [3+2] cycloadditions. acs.org
These computational models, when combined with experimental observations, provide a powerful platform for designing stereoselective syntheses.
Investigation of Reaction Intermediates and Transition States
The direct observation of reaction intermediates and the characterization of transition states are challenging but essential for a complete understanding of a reaction mechanism.
Reaction intermediates are transient species that are formed and consumed during a chemical reaction. In the context of reactions involving cyclopentenones, various intermediates have been proposed and, in some cases, indirectly observed. For example, in the Nazarov cyclization, an oxyallyl cation is a key intermediate. nih.gov In palladium-catalyzed reactions, palladium(II) complexes are crucial intermediates in the catalytic cycle. youtube.comnih.gov The formation of vinyl cation intermediates has been proposed in certain intramolecular cyclization reactions. nih.gov
Transition states represent the highest energy point along a reaction coordinate and have a fleeting existence. nih.govwikipedia.org While they cannot be isolated, their structure and energy can be inferred from experimental data, such as kinetic isotope effects, and modeled using computational chemistry. nih.govwikipedia.org Transition state theory provides a framework for understanding how enzymes and catalysts lower the activation energy of a reaction by stabilizing the transition state. wikipedia.org Chemically stable molecules that mimic the structure of a transition state, known as transition state analogs , can be potent enzyme inhibitors. nih.govwikipedia.orgyoutube.com Computational modeling, particularly DFT, is extensively used to calculate the geometries and energies of transition states, providing insights into the selectivity and reactivity of a reaction. researchgate.netnih.gov For instance, in the higher-order cycloaddition of tropone and cyclopentadiene, a highly asynchronous transition state structure was characterized computationally. researchgate.net
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Applications
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. For 2,3-Dimethyl-2-cyclopenten-1-one, the ¹H NMR spectrum provides distinct signals corresponding to the different proton environments within the molecule. The chemical shifts of the methyl and methylene (B1212753) protons offer critical data for confirming the compound's structure.
Detailed analysis of the ¹H NMR spectrum reveals signals for the two methyl groups attached to the cyclopentenone ring and the two methylene groups that form the remainder of the ring. The integration of these signals confirms the presence of ten hydrogen atoms, consistent with the molecular formula.
| Proton Type | Typical Chemical Shift (ppm) |
|---|---|
| C2-CH₃ | ~1.7 |
| C3-CH₃ | ~2.0 |
| C4-H₂ | ~2.3 |
| C5-H₂ | ~2.6 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy Applications
Complementing ¹H NMR, Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the complete mapping of the carbon framework.
The spectrum will show signals for the carbonyl carbon, the two olefinic carbons of the double bond, the two methyl carbons, and the two methylene carbons. The chemical shifts are indicative of the electronic environment of each carbon atom. For instance, the carbonyl carbon (C=O) appears significantly downfield due to the deshielding effect of the oxygen atom.
| Carbon Type | Typical Chemical Shift (ppm) |
|---|---|
| C1 (C=O) | ~210 |
| C2 (=C) | ~140 |
| C3 (=C) | ~165 |
| C4 (CH₂) | ~34 |
| C5 (CH₂) | ~30 |
| C2-CH₃ | ~10 |
| C3-CH₃ | ~15 |
Two-Dimensional NMR Techniques for Connectivity Analysis
To unambiguously assign the proton and carbon signals and to determine the connectivity between atoms, two-dimensional (2D) NMR techniques are employed. scribd.com Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.
HSQC correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the definitive assignment of which protons are bonded to which carbons. scribd.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the sample with high-energy electrons, causing the molecule to ionize and fragment in a reproducible manner. The resulting mass spectrum for this compound shows a molecular ion peak ([M]⁺) corresponding to its molecular weight. nist.govnist.gov
The fragmentation pattern provides valuable structural information. Key fragments often arise from the loss of small, stable neutral molecules or radicals. For this compound, characteristic fragments would include the loss of a methyl group (CH₃) or carbon monoxide (CO). The most intense peak in the spectrum, known as the base peak, corresponds to the most stable fragment ion. The NIST WebBook provides mass spectral data for this compound. nist.govnist.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. nih.gov This technique can distinguish between compounds that have the same nominal mass but different chemical formulas.
Infrared (IR) Spectroscopy in Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The molecule's structure, featuring a five-membered ring with a ketone and a carbon-carbon double bond, gives rise to a characteristic IR spectrum. The most prominent absorption bands are associated with the C=O (carbonyl) and C=C (alkene) stretching vibrations, which are influenced by the conjugation between them.
The key IR absorption peaks for this compound are:
C=O Stretch: A strong, sharp absorption band typically appears in the region of 1700-1720 cm⁻¹. The conjugation with the C=C bond lowers the frequency from that of a simple saturated ketone (which appears around 1745 cm⁻¹).
C=C Stretch: An absorption of medium intensity is expected around 1645 cm⁻¹, which is characteristic of a tetrasubstituted alkene.
C-H Stretch: Absorptions corresponding to sp³ hybridized C-H bonds (from the methyl and methylene groups) appear just below 3000 cm⁻¹.
C-H Bending: Vibrations for the methyl and methylene groups are observed in the fingerprint region (below 1500 cm⁻¹), contributing to the unique spectral signature of the compound.
These characteristic frequencies allow for the rapid confirmation of the α,β-unsaturated ketone moiety.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the molecule, specifically within its chromophore. The chromophore in this compound is the conjugated enone system (O=C-C=C). This extended system of pi-electrons leads to characteristic absorption bands in the UV region. fiveable.me
Two primary electronic transitions are expected for α,β-unsaturated ketones:
A strong absorption band corresponding to a π → π transition*, typically observed in the range of 220-250 nm. This is the most intense band.
A weaker absorption band at a longer wavelength, corresponding to an n → π transition*, which involves the non-bonding electrons of the carbonyl oxygen. This band is often observed between 310-330 nm.
According to Woodward-Fieser rules for enones, the base value for a five-membered cyclic α,β-unsaturated ketone is 202 nm. davuniversity.orgyoutube.com Adding increments for the two alkyl substituents at the α- and β-positions (10 nm and 12 nm, respectively) allows for a theoretical estimation of the λmax for the π → π* transition.
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for separating this compound from complex matrices and for its quantification. The choice of technique depends on the sample's complexity and the analytical objective.
Due to its volatility, Gas Chromatography (GC) is an ideal technique for the analysis of this compound. When coupled with a detector like a Flame Ionization Detector (FID), GC provides excellent quantification. For definitive identification, coupling GC with a Mass Spectrometer (GC-MS) is the method of choice. nist.govnih.gov
In GC analysis, the compound's retention time varies based on the stationary phase of the column. Retention indices (RI) are used to standardize these times. The NIST Chemistry WebBook provides retention indices for this compound on various columns, demonstrating its behavior on different stationary phases. nist.gov
| Column Type | Active Phase | Retention Index (I) |
| non-polar | BP-5 | 1040 |
| non-polar | CP Sil 8 CB | 1034 |
| non-polar | DB-5MS | 1052 |
| polar | CP-Wax 52CB | 1521 |
| polar | DB-Wax | 1535 |
Table based on data from the NIST Chemistry WebBook. nist.gov
The mass spectrum of this compound obtained via GC-MS shows a distinct fragmentation pattern upon electron ionization. nist.gov Key features include the molecular ion peak (M⁺) at m/z 110 and characteristic fragment ions resulting from cleavages typical for ketones. nist.govnih.gov The most abundant peak is often observed at m/z 67. nih.gov
For exceptionally complex samples, such as crude oil or food aromas where thousands of compounds may be present, comprehensive two-dimensional gas chromatography (GC × GC) offers significantly enhanced separation power. researchgate.netresearchgate.net This technique uses two columns with different stationary phases (e.g., a non-polar column followed by a polar column) connected by a modulator. researchgate.netresearchgate.net
The modulator traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second, shorter column for a fast secondary separation. researchgate.net This results in a structured two-dimensional chromatogram with an order-of-magnitude increase in peak capacity compared to conventional GC. researchgate.net This enhanced resolution would be critical for resolving this compound from isomeric or isobaric interferences in complex hydrocarbon streams. researchgate.net
While GC is prevalent, Liquid Chromatography (LC) and its high-pressure variant, High-Performance Liquid Chromatography (HPLC), are also applicable, particularly for samples that are not suitable for direct GC injection. LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Both normal-phase (polar stationary phase, non-polar mobile phase) and reversed-phase (non-polar stationary phase, polar mobile phase) HPLC could be developed for the separation and quantification of this compound. This technique is often coupled with UV detection, which is highly suitable for this compound due to its strong UV absorbance.
Hyphenated Techniques and On-Line Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detector, provide a wealth of information in a single analysis. On-line analysis allows for real-time monitoring of chemical processes.
Time-resolved Fourier Transform Infrared (FTIR) spectroscopy is an advanced technique used to study the kinetics and mechanisms of chemical reactions. It can monitor changes in the concentrations of reactants, intermediates, and products in real-time by recording their IR spectra at rapid intervals. By focusing on the characteristic C=O and C=C absorption bands of this compound, one could monitor its formation or consumption during a reaction, providing valuable kinetic data and insight into reaction pathways.
Ion-Molecule-Reaction Mass Spectrometry (IMR-MS) is a specialized technique that studies the reactions between ions and neutral molecules in the gas phase. In this method, the molecule of interest, such as this compound, is introduced into a reaction chamber where it interacts with a selected reagent ion. The resulting product ions are then analyzed by a mass spectrometer. This technique can provide fundamental information about the compound's proton affinity, gas-phase acidity, and reaction cross-sections, offering deep insights into its intrinsic chemical properties. Studies on ketones have shown that proton transfer is a principal mode of reaction in the formation of secondary ions in the mass spectrometer source.
Derivatization for Enhanced Analytical Detection and Separation
Derivatization is a chemical modification process used to convert an analyte into a product, or derivative, with properties more suitable for a given analytical technique. researchgate.net For a compound like this compound, which contains a ketone functional group, derivatization is a crucial strategy to overcome inherent analytical challenges. researchgate.netresearchgate.net The primary goals of derivatizing this compound are to increase its volatility for gas chromatography (GC), enhance its detectability by introducing a chromophore for UV-Vis spectroscopy or an easily ionizable group for mass spectrometry (MS), and improve chromatographic separation and peak shape. researchgate.net
The ketone group in this compound can be targeted by various reagents to form stable derivatives suitable for analysis. researchgate.net This process is essential when analyzing trace amounts of the compound or when it is present in complex matrices where interferences can obscure its signal. research-solution.com
Research Findings on Ketone Derivatization
Liquid Chromatography Applications:
A prevalent method for the analysis of ketones and aldehydes involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govyorku.ca This reaction, detailed in Figure 1, converts the carbonyl compound into a 2,4-dinitrophenylhydrazone. This derivative offers significant advantages for detection using High-Performance Liquid Chromatography (HPLC) with UV detection, as the DNPH moiety is a strong chromophore. nih.gov The resulting hydrazones can also be analyzed with great sensitivity using techniques like liquid chromatography-atmospheric pressure photoionization-mass spectrometry (LC-APPI-MS), which can provide lower detection limits compared to atmospheric pressure chemical ionization (APCI)-MS. nih.govresearchgate.net
Research has demonstrated that optimizing the derivatization conditions is critical for achieving high efficiency. For instance, a study on particulate-phase carbonyls found that an extraction solution containing 0.3 M 2,4-DNPH in a 60% acetonitrile/40% water mixture at pH 3 yielded derivatization efficiencies of 83–100% for various ketones and aldehydes. yorku.ca While this study did not specifically test this compound, the principles are directly applicable to its analysis. The reaction kinetics for ketones with DNPH are generally slower than for aldehydes, necessitating careful control of reaction time and temperature. yorku.ca
Figure 1: General Reaction of a Ketone with DNPH
This figure illustrates the acid-catalyzed condensation reaction between a ketone and 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone derivative and water.
Gas Chromatography Applications:
For GC analysis, where volatility is paramount, different derivatization strategies are employed. researchgate.net While this compound is reasonably volatile, derivatization can improve peak shape and prevent thermal degradation. researchgate.net
One common approach is silylation, which replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. research-solution.com For ketones, this can lead to the formation of enol-TMS ethers. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) are powerful silylating agents. researchgate.netresearch-solution.com To prevent the formation of multiple enol isomers, which can complicate chromatograms, the ketone is often first converted into a methoxime derivative using methoxyamine hydrochloride. researchgate.netresearch-solution.com This stable intermediate is then silylated.
Another important reagent for GC is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the ketone to form a pentafluorobenzyl oxime. researchgate.netresearch-solution.com This derivative is highly sensitive to electron capture detection (ECD), a very selective and sensitive detection method for halogenated compounds.
Table 1: Derivatization Reagents for Ketone Analysis This interactive table summarizes common derivatization reagents, the analytical methods they are used with, and their primary purpose.
| Reagent | Abbreviation | Target Analyte Group | Primary Analytical Technique | Purpose of Derivatization |
|---|---|---|---|---|
| 2,4-Dinitrophenylhydrazine | DNPH | Ketones, Aldehydes | HPLC-UV, LC-MS | Enhances UV detection; Increases molecular weight for LC retention. nih.govyorku.canih.govresearchgate.net |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBHA | Ketones, Aldehydes | GC-ECD, GC-MS | Improves thermal stability; Enables highly sensitive electron capture detection. researchgate.netresearch-solution.com |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Ketones (as enols), Alcohols, Acids | GC-MS, GC-FID | Increases volatility; Improves chromatographic peak shape. researchgate.netresearch-solution.com |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Ketones (as enols), Alcohols, Amines | GC-MS, GC-FID | Most volatile silylating reagent, useful for trace analysis. researchgate.netresearch-solution.com |
Table 2: Research Findings on Analytical Enhancements via Derivatization This interactive table presents specific findings from research on the derivatization of carbonyl compounds for enhanced analysis.
| Study Focus | Reagent(s) Used | Analytical Method | Key Finding | Reference |
|---|---|---|---|---|
| Analysis of aldehydes and ketones | DNPH | LC-APPI-MS | APPI-MS provides lower limits of detection for DNPH derivatives compared to APCI-MS. | nih.gov |
| Determination of carbonyls in particulate matter | DNPH | HPLC/UV | An optimized solution of DNPH in acetonitrile/water significantly improved extraction and derivatization efficiency to 83-100%. | yorku.ca |
| General GC analysis of polar compounds | BSTFA, MSTFA | GC-MS | Ketones can form 15-20% enol trimethylsilyl esters; this can be avoided by first forming a methoxime. | researchgate.netresearch-solution.com |
| Detection of UV-transparent keto-androgens | DNPH | RP-HPLC | Derivatization with DNPH allowed for the successful detection and quantification of otherwise UV-transparent ketones. | nih.gov |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 2,3-dimethyl-2-cyclopenten-1-one and predicting its reactivity. By solving approximations of the Schrödinger equation, these methods provide detailed information about the molecule's geometry, orbital energies, and electron distribution.
Electronic Structure: DFT calculations can be employed to determine the optimized molecular geometry of this compound, including bond lengths, bond angles, and dihedral angles. The results of such calculations would reveal the planarity or non-planarity of the five-membered ring and the preferred conformations of the methyl groups. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's electronic properties. The energy and shape of the HOMO indicate the regions most susceptible to electrophilic attack, while the LUMO reveals the likely sites for nucleophilic attack.
Reactivity Prediction: The electronic data obtained from DFT calculations can be used to predict the reactivity of this compound. For instance, the calculated electrostatic potential map would highlight the electron-rich and electron-poor regions of the molecule, indicating the likely points of interaction with other chemical species. Reactivity descriptors, such as global and local electrophilicity and nucleophilicity indices, can be calculated to quantify the molecule's propensity to act as an electrophile or nucleophile in chemical reactions. nih.gov
| Method | Basis Set | Properties Investigated | Potential Findings for this compound |
| Density Functional Theory (DFT) | 6-31G(d,p), 6-311+G(d,p) | Optimized geometry, electronic structure (HOMO, LUMO), electrostatic potential, reactivity descriptors. | Precise bond lengths and angles, identification of nucleophilic and electrophilic sites, prediction of reaction pathways. |
| Time-Dependent DFT (TD-DFT) | 6-311+G(d,p) | Electronic excitation energies, UV-Vis spectra. | Prediction of absorption maxima and understanding of electronic transitions. |
| Møller-Plesset Perturbation Theory (MP2) | cc-pVTZ | More accurate correlation energy, refined geometric and electronic properties. | Highly accurate geometric parameters and relative energies of conformers. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. labxing.comresearchgate.net By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom, offering insights into conformational flexibility and intermolecular interactions.
Conformational Analysis: While the cyclopentenone ring has some degree of rigidity, it can still exhibit conformational flexibility, such as ring puckering. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This is particularly relevant for understanding how the molecule might change its shape in different environments or upon interaction with other molecules.
Intermolecular Interactions: MD simulations are also highly effective for studying the interactions between this compound and other molecules, such as solvents or reactants. By simulating the molecule in a box of solvent molecules, for example, one can analyze the formation of hydrogen bonds or other non-covalent interactions. This information is crucial for understanding solubility, reaction kinetics in solution, and the role of the solvent in influencing reaction pathways.
Prediction of Spectroscopic Parameters (e.g., NMR, Mass Spectra)
Computational methods are increasingly used to predict spectroscopic data, which can aid in the identification and characterization of molecules.
NMR Spectra: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a valuable application of quantum chemistry. nih.govnih.gov The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus. nih.govmodgraph.co.uk These values can then be converted into chemical shifts (δ) for both ¹H and ¹³C NMR spectra. By comparing the predicted spectra with experimental data, it is possible to confirm the structure of a synthesized compound or to distinguish between different isomers. The accuracy of these predictions has been shown to be high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C. nih.gov
Mass Spectra: While predicting a full electron ionization (EI) mass spectrum is a complex challenge, computational methods can provide insights into the fragmentation patterns of this compound. By calculating the bond dissociation energies and the stability of potential fragment ions, it is possible to rationalize the observed peaks in the experimental mass spectrum. The National Institute of Standards and Technology (NIST) provides an experimental EI mass spectrum for this compound, which shows a prominent molecular ion peak and various fragment peaks that could be analyzed through computational modeling. nist.gov
| Spectroscopic Technique | Computational Method | Predicted Parameters | Relevance |
| ¹H and ¹³C NMR | DFT with GIAO | Chemical shifts (δ), coupling constants (J) | Structural elucidation and confirmation. |
| Mass Spectrometry (EI-MS) | Quantum chemistry (bond dissociation energies) | Fragmentation pathways, stability of fragment ions | Interpretation of experimental mass spectra. |
| Infrared (IR) Spectroscopy | DFT (vibrational frequency analysis) | Vibrational frequencies and intensities | Identification of functional groups and comparison with experimental IR spectra. |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions involving this compound. A key reaction for the synthesis of cyclopentenones is the Nazarov cyclization. thegoodscentscompany.com Theoretical studies, often using DFT, can map out the entire reaction pathway, identifying transition states, intermediates, and the associated energy barriers.
For instance, the formation of a substituted cyclopentenone via a copper(II)-mediated Nazarov cyclization has been studied computationally. These studies have elucidated the role of the catalyst and the factors that control the reaction's outcome, including potential E/Z isomerization of the starting material and subsequent Wagner-Meerwein rearrangements. Such computational investigations can reveal mechanistic details that are difficult or impossible to observe experimentally.
Studies on Stereoselectivity and Regioselectivity in Cyclopentenone Reactions
Many reactions involving cyclopentenones can lead to the formation of multiple stereoisomers or regioisomers. Computational chemistry provides a framework for understanding and predicting the selectivity of these reactions.
Stereoselectivity: In reactions that create new stereocenters, such as certain additions to the double bond or the carbonyl group of this compound, computational methods can be used to determine the relative energies of the transition states leading to different stereoisomeric products. masterorganicchemistry.com The product distribution is often governed by the difference in these transition state energies. For example, in the Nazarov cyclization, the stereochemical outcome can be influenced by the substituents on the divinyl ketone precursor, and DFT calculations can rationalize the observed diastereoselectivity.
Regioselectivity: In reactions where a reagent can attack multiple sites on the this compound molecule, such as in cycloadditions or electrophilic additions, computational modeling can predict the preferred site of reaction. nih.govresearchgate.netacs.org By analyzing the local reactivity indices derived from DFT calculations (e.g., Fukui functions or local electrophilicity), it is possible to identify the most reactive atoms for a given type of reaction. For example, in a [3+2] cycloaddition reaction, these methods can help predict whether the addition will occur at the C2-C3 double bond or involve the carbonyl group, and with what orientation. nih.gov
Role As a Building Block and Intermediate in Complex Molecule Synthesis
Application in Natural Product Total Synthesis
The utility of 2,3-dimethyl-2-cyclopenten-1-one as a foundational component is well-documented in the total synthesis of natural products. Chemists leverage its pre-existing cyclopentenone core to streamline the construction of intricate polycyclic systems. A notable example is its use as a key building block in a proposed total synthesis of the diterpene antibiotic guanacasterpene A. thieme-connect.com In this context, the cyclopentenone unit serves as a scaffold upon which the remainder of the natural product's complex structure is assembled. The synthesis of prostanoids, a class of lipid compounds, has also utilized cyclopentenone derivatives, highlighting the broad applicability of this structural motif. thieme-connect.comorgsyn.org
| Target Molecule Class | Specific Example | Synthetic Role of Cyclopentenone |
| Diterpene Antibiotics | Guanacasterpene A | Key building block for core structure thieme-connect.com |
| Prostanoids | Various | Foundational chiral building block thieme-connect.comorgsyn.org |
| Triquinanes | Cucumin E | Precursor in the final ring-forming step thieme-connect.com |
Utility in Pharmaceutical Intermediate Production
In the pharmaceutical industry, this compound functions as a precursor and building block for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. thegoodscentscompany.com Its ability to participate in a variety of chemical reactions, including Michael additions and Diels-Alder reactions, makes it a versatile tool for drug discovery and development. These reactions allow for the controlled introduction of new substituents and the formation of more complex molecular architectures necessary for biological activity. Commercial suppliers explicitly market the compound for its role in the synthesis of fine chemicals and pharmaceutical products. thegoodscentscompany.com
Integration into Terpenoid Synthesis Pathways
Terpenoids are a large and diverse class of naturally occurring organic compounds derived from five-carbon isoprene (B109036) units. researchgate.net The biosynthesis in organisms typically follows pathways like the mevalonate (B85504) (MVA) or the 1-deoxyxylulose 5-phosphate (DXP) pathway to produce precursors such as isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). libretexts.orgnih.gov From these basic units, larger terpenoids like monoterpenoids (C10), sesquiterpenoids (C15), and triterpenoids (C30) are constructed. libretexts.orgresearchgate.net
While this compound is not a direct intermediate in these natural biosynthetic pathways, it serves as a crucial starting material in the laboratory synthesis of terpenoid-like structures. Synthetic chemists use it to build molecules that mimic or are related to natural terpenoids, capitalizing on the cyclopentane (B165970) ring that is a common feature in many of these compounds.
| Biosynthesis Pathway | Key Precursors | Typical Products | Role of this compound |
| Mevalonate (MVA) Pathway | Acetyl-CoA, Mevalonate | Sesquiterpenoids, Triterpenoids libretexts.org | Not a direct biological precursor; used in lab synthesis |
| DXP Pathway | Pyruvate, G3P | Monoterpenoids, Diterpenoids libretexts.org | Not a direct biological precursor; used in lab synthesis |
Strategic Use for Introducing Cyclopentane Units into Molecular Architectures
The fundamental utility of this compound lies in its function as a carrier of the cyclopentane/cyclopentenone moiety. Synthetic strategies often aim to incorporate this five-membered ring into a larger target molecule, and this compound provides a direct and efficient method for doing so. thieme-connect.com Various synthetic methods are employed to achieve this, including:
Pauson–Khand reaction: A (2+2+1) cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. This method allows for the construction of substituted cyclopentenone rings from simpler, acyclic precursors. thieme-connect.com
Retro-Diels-Alder reaction: This reaction can be used to generate a cyclopentenone target by heating a larger, pre-formed tricyclic adduct, causing it to break apart in a controlled manner to release the desired five-membered ring. thieme-connect.com
Tandem Cycloaddition-Condensation: A one-pot process where a γ-keto ester reacts with a lithium ynolate, leading to the formation of a 2,3-disubstituted 2-cyclopentenone. thieme-connect.com
These strategic approaches underscore the importance of cyclopentenone derivatives as versatile platforms for constructing complex molecules by providing a reliable method for installing the ubiquitous five-membered ring. thieme-connect.com
Environmental and Green Chemistry Aspects of 2,3 Dimethyl 2 Cyclopenten 1 One Synthesis
Development of Sustainable Synthetic Routes
The pursuit of sustainability in chemical manufacturing has driven research into novel synthetic pathways for 2,3-dimethyl-2-cyclopenten-1-one that improve upon traditional methods in terms of efficiency, safety, and environmental impact.
One prominent industrial method is the palladium-catalyzed cyclocarbonylation of 2,3-dimethyl-1,3-butadiene (B165502) with carbon monoxide. This process can achieve high yields (85-90%) but requires high pressure (30-50 bar) and temperature (120-150°C), representing significant energy demands.
The Nazarov cyclization of divinyl ketones presents another route. While it can be catalyzed by traditional Brønsted acids or transition metals like FeCl₃, recent advancements have focused on using ionic liquids as green catalysts, which can facilitate the reaction under more controlled conditions.
A significant leap towards sustainability involves utilizing biomass-derived feedstocks. For instance, the related compound 3-methyl-2-cyclopentenone can be produced from 2,5-hexanedione (B30556), which is obtainable from the biomass-derived platform chemical 5-hydroxymethyl-2-furaldehyde (HMF). researchgate.netresearchgate.net This approach highlights a key green chemistry principle of using renewable resources as starting materials, although its direct application to 2,3-dimethyl-2-cyclopenten-one synthesis is still an area of development.
Another approach involves a one-step synthesis by reacting a substituted enone with an aldehyde using a titanium-based catalytic system. google.com This method consolidates multiple steps into a single operation, a key strategy for improving process efficiency and reducing waste.
Table 1: Comparison of Selected Synthetic Routes
| Route | Starting Materials | Catalyst/Reagent | Key Conditions | Yield | Sustainability Aspect |
|---|---|---|---|---|---|
| Cyclocarbonylation | 2,3-Dimethyl-1,3-butadiene, Carbon Monoxide | PdCl₂(PPh₃)₂ / Triethylamine | 120–150°C, 30–50 bar CO | 85–90% | High atom economy |
| Nazarov Cyclization | 2,3-Dimethyl-1,4-pentadien-3-one | Ionic Liquids | Temp < 50°C | 55–60% | Use of greener catalysts |
| One-Step Aldol (B89426) Condensation | Substituted enone, Aldehyde | TiCl₃(O iPr) complex, MgCl₂ | 90°C | 27% | Process intensification (one-pot) |
| Biomass-derived (related compound) | 2,5-Hexanedione (from HMF) | Solid acid catalysts (e.g., γ-Al₂O₃) | ~250°C | >77% | Use of renewable feedstock |
Use of Environmentally Benign Catalysts and Reagents
A core tenet of green chemistry is the replacement of hazardous catalysts and reagents with safer, more environmentally benign alternatives.
In the synthesis of cyclopentenones, traditional homogeneous catalysts like sodium hydroxide (B78521) (NaOH) pose challenges in separation and can generate significant waste. researchgate.net Research has focused on solid acid catalysts for intramolecular aldol condensation reactions, which are more easily separated from the reaction mixture and can often be reused. For the synthesis of 3-methyl-2-cyclopentenone from 2,5-hexanedione, catalysts such as γ-Al₂O₃, AlOOH, and ZrO₂-supported Li₂O have proven highly effective and selective. researchgate.netresearchgate.net The use of a γ-Al₂O₃/AlOOH nanocomposite catalyst, for example, can achieve a yield of 77.2% with 85.9% selectivity. researchgate.net
For the Nazarov cyclization, ionic liquids are being explored as "green" catalyst alternatives to conventional Brønsted acids like sulfuric acid. Similarly, organocatalysts such as 1,3-dimethylimidazolium (B1194174) iodide have shown high efficiency in related cycloadditions, offering a metal-free catalytic option. mdpi.com
Titanium-based catalysts, such as the trichloropropoxytitanium complex, are also considered more environmentally friendly than many heavy metal catalysts used in organic synthesis. google.com However, some established synthetic routes still employ less desirable reagents. For instance, the oxidation of a cyclopentenol (B8032323) precursor to a cyclopentenone has been achieved with high yield using the Jones reagent (CrO₃/H₂SO₄), but this involves hexavalent chromium, a significant environmental and health hazard. Likewise, pyridinium (B92312) chlorochromate (PCC), another chromium-based reagent, is effective but not considered green. orgsyn.org The development of catalytic oxidation methods that avoid such stoichiometric, hazardous reagents is a key goal.
Solvent-Free or Aqueous Reaction Conditions
Minimizing or eliminating the use of volatile organic solvents is a critical aspect of green chemistry, leading to research into solvent-free reactions or the use of water as a reaction medium.
Significant progress has been made in performing related cyclopentenone syntheses under aqueous conditions. The Morita-Baylis-Hillman reaction to produce 2-hydroxymethyl-2-cyclopenten-1-one from 2-cyclopenten-1-one (B42074) and formalin proceeds with excellent yield (97%) in an aqueous methanol-chloroform system. organic-chemistry.org The use of water in the solvent mixture is crucial for the reaction's high efficiency. organic-chemistry.org
In the synthesis of 3-methylcyclopent-2-en-1-one, reactions have been successfully performed at high temperatures using an autoclave or a continuous flow microwave reactor with water as the solvent. researchgate.net A particularly innovative and environmentally benign workup procedure involves recovering the product from the aqueous phase by using a hydrophobic resin, which avoids the need for solvent-based extractions. researchgate.net
Furthermore, many synthetic procedures involve steps such as hydrolysis and neutralization that are inherently performed in aqueous solutions, for example, using aqueous acetic acid or potassium carbonate solutions to process the reaction mixture. google.com Biocatalytic reactions, as discussed below, are also frequently carried out in aqueous buffer solutions. orgsyn.org
Biocatalytic Approaches to Cyclopentenone Production
Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity under mild, environmentally friendly conditions, typically in aqueous media.
Enzymes have been effectively used in the synthesis of chiral cyclopentenone precursors. In one example, wheat germ lipase (B570770) is used for the enantioselective hydrolysis of (4R)-(+)-acetoxy-2-cyclopenten-1-one. orgsyn.org This reaction is carried out at room temperature in a phosphate (B84403) buffer, an aqueous medium, to produce the valuable chiral building block (4R)-(+)-hydroxy-2-cyclopenten-1-one. orgsyn.org This enzymatic process avoids harsh chemicals and provides a high-purity product. orgsyn.org
Table 2: Biocatalytic Step for a Cyclopentenone Precursor
| Reaction | Substrate | Enzyme | Reaction Medium | Product | Key Advantage |
|---|---|---|---|---|---|
| Hydrolysis | (4R)-(+)-Acetoxy-2-cyclopenten-1-one | Wheat Germ Lipase | 0.05 M Phosphate Buffer (aqueous) | (4R)-(+)-Hydroxy-2-cyclopenten-1-one | High enantioselectivity at room temperature |
Additionally, enzyme-catalyzed oxidation presents a green alternative to methods using heavy metals. The oxidation of a secondary alcohol, 2,3-dimethyl-2-cyclopenten-1-ol, to the corresponding ketone (this compound) can be achieved with 92% conversion under mild conditions (25°C, pH 9–10) using catalytic systems that mimic enzymatic processes, thereby minimizing overoxidation and waste.
Natural Occurrence and Chemical Biogenesis
Identification in Plant Extracts and Natural Sources (e.g., Mangifera indica)
2,3-Dimethyl-2-cyclopenten-1-one has been identified as a constituent of various natural products, contributing to their characteristic scents. Notably, it has been reported in the volatile profile of mango (Mangifera indica). nih.govacs.orgacs.org While extensive studies on mango volatiles have identified hundreds of compounds, with terpene hydrocarbons often being the most abundant, the presence of this specific ketone adds to the complexity of the fruit's aroma. nih.govacs.orgacs.orgresearchgate.net Beyond mango, this compound is also found in other natural sources such as bamboo vinegar. thegoodscentscompany.comnih.gov Its presence has also been noted in cooked foods like bacon, where it contributes to the desirable roasted and smoky aroma. thegoodscentscompany.com
| Natural Source | Common Name | Compound Presence |
| Mangifera indica | Mango | Identified |
| - | Bacon | Identified |
| - | Bamboo Vinegar | Identified |
Formation Pathways in Complex Chemical Processes (e.g., Pyrolysis Products of Biomass, Coffee Fermentation, Roasting)
The formation of this compound is often the result of complex chemical reactions occurring at elevated temperatures, such as those in biomass pyrolysis and food processing.
Pyrolysis of Biomass: Pyrolysis, the thermal decomposition of organic material at high temperatures in the absence of oxygen, is a significant pathway for the generation of this compound. pyroligneousacid.com.au It is a known component in the pyrolysis products of various types of biomass, including wood. For instance, it has been identified in the vinegar produced from the pyrolysis of Medang wood (Cinnamomum sp.). floram.org The thermal degradation of lignocellulose, the primary component of biomass, yields a complex mixture of volatile compounds, including ketones like this compound. pyroligneousacid.com.au The decomposition of hemicellulose and cellulose, in particular, are key sources of cyclic ketones. pyroligneousacid.com.au
Coffee Fermentation and Roasting: In the context of coffee, this compound is a recognized aroma compound that develops during the roasting process. Its formation is associated with the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. The high temperatures of roasting facilitate a cascade of reactions, leading to the formation of a wide array of volatile compounds, including this dimethylated cyclopentenone. During coffee fermentation, microbial activity can also influence the precursor composition, which in turn affects the volatile profile generated during subsequent roasting. Derivatives of this compound have been correlated with desirable floral and hazelnut flavors in fermented coffee.
| Process | Precursors | Key Reactions |
| Biomass Pyrolysis | Lignocellulose (Hemicellulose, Cellulose) | Thermal degradation |
| Coffee Roasting | Amino acids, Sugars | Maillard reaction |
| Coffee Fermentation | - | Microbial metabolism influencing roasting precursors |
Chemical Characterization in Volatile Compound Mixtures
The identification and quantification of this compound within complex volatile mixtures are primarily achieved through gas chromatography-mass spectrometry (GC-MS). floram.orgnist.govkosfaj.org This analytical technique separates the volatile compounds in a sample, and the mass spectrometer provides a unique fragmentation pattern for each compound, allowing for its identification.
The retention index (RI) is a critical parameter used in GC to standardize the retention time of a compound. The NIST Chemistry WebBook provides retention indices for this compound on various GC columns, which aids in its identification in different sample matrices. nist.gov
| Analytical Technique | Key Parameters for Identification |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Retention Time, Mass Spectrum, Retention Index (RI) |
The table below presents a selection of reported retention indices for this compound on different types of gas chromatography columns.
| Column Type | Active Phase | Retention Index (I) | Reference |
| Capillary | VF-5 MS | 1035 | nist.gov |
| Capillary | DB-5 | 1043 | nist.gov |
| Capillary | HP-5 | 999 | nist.gov |
| Capillary | DB-Wax | 1550 | nist.gov |
| Capillary | CP-Wax 52CB | 1573 | nist.gov |
| Capillary | HP-Innowax | 1582 | nist.gov |
| Capillary | Carbowax 20M | 1535 | nist.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
